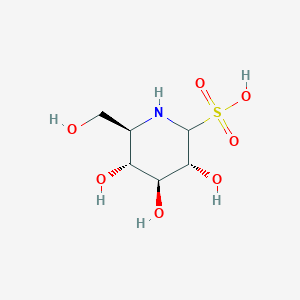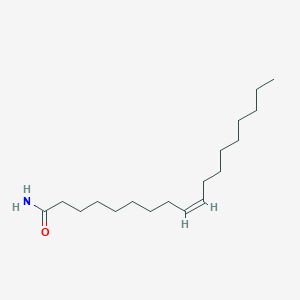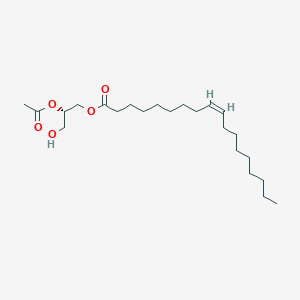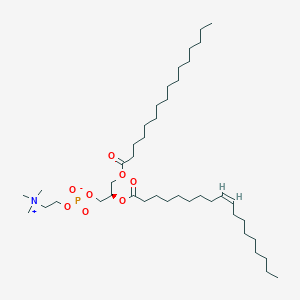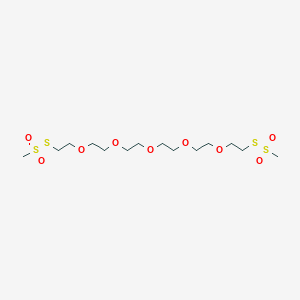
Sialyl Lewis X methyl glycoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sialyl Lewis X and its derivatives involves complex chemical and enzymatic methodologies. Early studies by El-Sokkary et al. (1998) detailed the synthesis of a tetrasaccharide glycoside core of sialyl Lewis X through a series of coupling reactions and protective group manipulations, achieving the target compound with significant yields (El-Sokkary et al., 1998). Koeller and Wong (2000) highlighted a chemoenzymatic approach to synthesize sialyl-trimeric-Lewis x by combining chemical synthesis for the core structure and enzymatic methods for adding terminal sialic acid and fucose residues (Koeller & Wong, 2000).
Molecular Structure Analysis
The molecular structure of sialyl Lewis X methyl glycoside and related compounds has been extensively studied to understand its binding affinity and specificity towards selectin molecules. Chemical-enzymatic synthesis techniques have been utilized to produce sialyl Lewis X and derivatives, allowing detailed conformational analysis and study of their interactions with selectins (Ichikawa et al., 1992).
Chemical Reactions and Properties
Research has focused on modifying the sialyl Lewis X structure to enhance its biological activity and stability. This includes the synthesis of C-glycoside analogues and sulfated analogues to investigate the impact of these modifications on selectin binding and inhibition potential. For instance, Misra et al. (2000) synthesized sulfated analogues of sialyl Lewis X to explore their interaction with selectins (Misra et al., 2000).
Physical Properties Analysis
The physical properties of this compound and its analogues, such as solubility, stability, and melting points, are crucial for their application in biological studies and pharmaceutical development. These properties are influenced by the molecular structure and the presence of functional groups, affecting their interaction with biological molecules and systems.
Chemical Properties Analysis
The chemical properties, including reactivity, selectin binding affinity, and enzymatic modification susceptibility, are key to the biological functionality of this compound. Studies have demonstrated the ability to enzymatically modify sialyl Lewis X structures to produce variants with different selectin binding affinities, showcasing the compound's versatility for biological research and therapeutic applications (Cao et al., 2008).
Scientific Research Applications
Cancer Diagnosis
Lu et al. (2014) discussed the total synthesis of aminoethyl glycoside of sialyl Lewis X, highlighting its potential as a promising compound for cancer diagnosis, warranting further preclinical studies (Lu et al., 2014).
Anti-Inflammatory Drugs
Kretzschmar (1998) synthesized flexible sialyl-Lewis X glycomimetics, showing potential as oral anti-inflammatory drugs by binding to E- and P-selectin with affinity comparable to the parent tetrasaccharide (Kretzschmar, 1998).
Enzymatic Synthesis
A study by Ichikawa et al. (1992) demonstrated that sialyl Lewis X and its derivatives can be synthesized using enzymatic glycosylation, expanding its potential use in pharmaceuticals and biosensors (Ichikawa et al., 1992).
Cell Adhesion in Cancer Metastasis
Kannagi et al. (2004) found that sialyl Lewis X determinants are functionally implicated in cancer cell behavior and hematogenous metastasis, suggesting their potential as therapeutic targets for suppressing hematogenous metastasis (Kannagi et al., 2004).
Mechanism of Action
Target of Action
Sialyl Lewis X (sLeX) is a tetrasaccharide carbohydrate that is inherently present on the surface of various cells, including lymphocytes, neutrophils, some T cells, and multiple tumor cells . It serves as a common ligand for three selectins: L-selectin, E-selectin, and P-selectin . These selectins play crucial roles in various physiological phenomena by interacting with sLeX .
Mode of Action
The interaction of sLeX with its targets, the selectins, results in significant changes in multiple physiological phenomena . Under normal physiological conditions, sLeX can affect the immune process and the fertilization process . The binding of sLeX to selectins is crucial for these processes .
Biochemical Pathways
The interaction of sLeX with selectins affects several biochemical pathways. For instance, the expression of sLeX could accurately distinguish between suppression-competent FOXP3+ Treg cells and non-suppressive FOXP3+ non-Treg cells . This suggests that sLeX may be involved in the migration of eTreg cells to various immune conditions .
Result of Action
The action of sLeX has significant molecular and cellular effects. Lower expression of sLeX could cause leukocyte adhesion defects (LAD) II . Overexpression of sLeX, on the other hand, has been linked to several cancers including melanoma, breast, pancreatic, liver, lung, head and neck, ovarian, bladder carcinomas, and some blood diseases including Hodgkin disease, some B cell chronic lymphocytic leukemias, acute lymphoblastic leukemias, and most acute nonlymphocytic leukemias .
Action Environment
The action, efficacy, and stability of sLeX can be influenced by various environmental factors. Pathological conditions and pro-inflammatory mediators can up-regulate sLeX expression on cell surfaces, which has important consequences in intracellular signaling and immune function . .
Safety and Hazards
properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54N2O23/c1-9-18(42)21(45)22(46)29(51-9)55-26-17(34-11(3)39)28(50-4)53-15(8-37)24(26)54-30-23(47)27(20(44)14(7-36)52-30)57-32(31(48)49)5-12(40)16(33-10(2)38)25(56-32)19(43)13(41)6-35/h9,12-30,35-37,40-47H,5-8H2,1-4H3,(H,33,38)(H,34,39)(H,48,49)/t9-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28+,29-,30-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVDUZXAAXDNBM-NKMYSRQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54N2O23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


